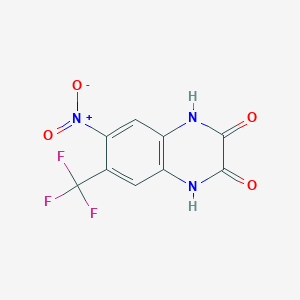
6-Trifluoromethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Cat. No. B8309136
M. Wt: 275.14 g/mol
InChI Key: VICKEBHDWGLQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05620979
Procedure details


The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (200 mg, 0.869 mmol) was dissolved in 8 mL of concentrated H2SO4 and the yellow-green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (87.8 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice H2O. The product was isolated by vacuum filtration as pale yellow crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 121.1 mg (50.6% yield). 1H NMR (d6 -DMSO) δ 7.53 (s, 1H, ArH), 7.80 (s, 1H, ArH), 12.4 (s, 2H, NH). EIMS m/z 275 (81, M+), 217 (36), 201 (100, bp), EIHRMS calc. for C9H4N3O4F3 275.0153, found 275.0170.
Quantity
200 mg
Type
reactant
Reaction Step One


Name
KNO3
Quantity
87.8 mg
Type
reactant
Reaction Step Two

[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three

[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
C9H4N3O4F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
Yield
50.6%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[C:7](=[O:14])[NH:6]2.[N+:17]([O-])([O-:19])=[O:18].[K+]>OS(O)(=O)=O>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[N+:17]([O-:19])=[O:18])[NH:9][C:8](=[O:13])[C:7](=[O:14])[NH:6]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C2NC(C(NC2=CC1)=O)=O)(F)F
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
KNO3
|
|
Quantity
|
87.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Step Three
[Compound]
|
Name
|
ice H2O
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 36 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
C9H4N3O4F3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir 1 h at 0° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by vacuum filtration as pale yellow crystals which
|
WASH
|
Type
|
WASH
|
|
Details
|
were rinsed with a small amount of cold H2O and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were further dried under vacuum (0.1 torr, 25° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 121.1 mg (50.6% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
